4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
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Overview
Description
4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is a complex organic compound with a unique structure that combines a cyclopentaquinoline core with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the cyclopentaquinoline core, followed by functionalization to introduce the methoxy and nitro groups. The final step involves coupling the cyclopentaquinoline derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-{6-HYDROXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID.
Reduction: Formation of 4-{6-METHOXY-8-AMINO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group may play a role in redox reactions, while the methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID: The parent compound.
4-{6-HYDROXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID: An oxidation product.
4-{6-METHOXY-8-AMINO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID: A reduction product.
Uniqueness
The uniqueness of 4-{6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID lies in its combination of functional groups and the cyclopentaquinoline core. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H18N2O5/c1-27-17-10-13(22(25)26)9-16-14-3-2-4-15(14)18(21-19(16)17)11-5-7-12(8-6-11)20(23)24/h2-3,5-10,14-15,18,21H,4H2,1H3,(H,23,24)/t14-,15+,18+/m1/s1 |
InChI Key |
IVIBYCHONCKDIH-VKJFTORMSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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